Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid
Overview
Description
Benzo[c][1,2,5]oxadiazoles are a class of heterocyclic compounds that have garnered interest due to their potential pharmacological activities, including anticancer properties. Specifically, boron-based benzo[c][1,2,5]oxadiazoles have been designed and synthesized as potential therapeutic agents targeting tumor hypoxia. The synthesis of these compounds typically involves substitution reactions followed by hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives .
Synthesis Analysis
The synthesis of benzo[c][1,2,5]oxadiazole derivatives is an area of active research. A novel approach to synthesizing these compounds involves a two-step process that starts with substitution reactions. This is followed by the hydrolysis of aryltrifluoroboronate salts to yield the boronic acid derivatives. This method represents the first example of developing boron-based hypoxia agents and has been shown to be efficient .
Molecular Structure Analysis
The molecular structure of benzo[c][1,2,5]oxadiazole derivatives is characterized by the presence of a boronic acid group, which is a key feature for their potential biological activity. The synthesized hybrids of these compounds have been characterized using suitable spectroscopic techniques, ensuring the correct molecular framework has been established .
Chemical Reactions Analysis
The chemical reactivity of benzo[c][1,2,5]oxadiazole derivatives is influenced by the presence of the boronic acid group. This functional group is known to participate in various chemical reactions, such as Suzuki cross-coupling, which is a common method for creating carbon-carbon bonds in the synthesis of complex organic molecules . The boronic acid group can react with different reagents to form a variety of products, which can be further modified to enhance their pharmacological properties .
Physical and Chemical Properties Analysis
Benzo[c][1,2,5]oxadiazole derivatives exhibit a range of physical and chemical properties that make them suitable for various applications. For instance, they have been found to possess high thermal stability, which is crucial for their potential use in organic light-emitting devices (OLEDs) and other optoelectronic applications . Additionally, the photophysical properties of related benzo[c][1,2,5]oxadiazole compounds have been investigated, revealing that they demonstrate high solid-state fluorescence quantum yields, which is an important characteristic for materials used in photovoltaic devices .
Scientific Research Applications
Specific Scientific Field
Summary of the Application
Benzo[c][1,2,5]oxadiazoles are recognized to possess potent pharmacological activities including anticancer potential . A new series of boron-based benzo[c][1,2,5]oxadiazoles has been designed and synthesized as anticancer agents targeting tumor hypoxia .
Methods of Application or Experimental Procedures
A series of seventeen compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .
Results or Outcomes
The synthesized hybrids were characterized by suitable spectroscopic techniques. The biological studies are currently underway .
2. High Energy Molecules
Specific Scientific Field
Summary of the Application
Oxadiazoles, including Benzo[c][1,2,5]oxadiazole, are organic compounds that possess a five-membered heterocyclic ring system. They have been utilized as high energy molecules or energetic materials .
Methods of Application or Experimental Procedures
The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Results or Outcomes
Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .
properties
IUPAC Name |
2,1,3-benzoxadiazol-5-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BN2O3/c10-7(11)4-1-2-5-6(3-4)9-12-8-5/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYMBQMSEFLESI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=NON=C2C=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405428 | |
Record name | Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid | |
CAS RN |
426268-09-9 | |
Record name | Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.